2-Methyloctanal

Description

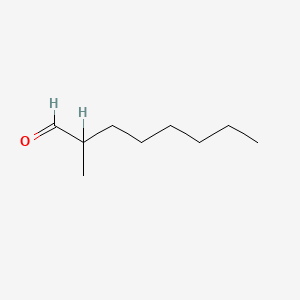

Structure

3D Structure

Properties

IUPAC Name |

2-methyloctanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-3-4-5-6-7-9(2)8-10/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPFRIDJMMOODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052528 | |

| Record name | 2-Methyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless, oily liquid with a rose, lily-like odour | |

| Record name | 2-Methyloctanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/648/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

82.00 to 83.00 °C. @ 20.00 mm Hg | |

| Record name | 2-Methyloctanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol and most fixed oils; insoluble in water | |

| Record name | 2-Methyloctanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/648/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.841 (0°) | |

| Record name | 2-Methyloctanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/648/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7786-29-0 | |

| Record name | 2-Methyloctanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7786-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyloctanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyloctanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLOCTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L193398KLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyloctanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Methyloctanal: A Comprehensive Technical Overview

CAS Number: 7786-29-0

This technical guide provides an in-depth overview of 2-Methyloctanal, a significant aldehyde in the flavor and fragrance industry. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its chemical and physical properties, safety information, synthesis protocols, and analytical methods.

Chemical and Physical Properties

This compound, also known as methyl hexyl acetaldehyde, is a colorless oily liquid with a characteristic floral scent, reminiscent of rose and lily.[1][2][3] Its properties make it a versatile ingredient in various applications.

| Property | Value | Source(s) |

| Molecular Formula | C9H18O | [1][4][5][6] |

| Molecular Weight | 142.24 g/mol | [1][5][7] |

| CAS Number | 7786-29-0 | [1][4][5][6] |

| Appearance | Colorless clear oily liquid | [1][2][3][4] |

| Odor | Floral (rose, lily) | [1][2][3] |

| Boiling Point | 189.85°C (estimate) | [1][2] |

| 82.00 to 83.00 °C @ 20.00 mm Hg | [3] | |

| Melting Point | -18°C (estimate) | [1][2] |

| Density | 0.8410 g/cm³ | [1][2] |

| Specific Gravity | 0.82200 to 0.83000 @ 20.00 °C | [4] |

| 0.82100 to 0.82900 @ 25.00 °C | [3] | |

| Refractive Index | 1.42300 @ 14.00 °C | [4] |

| 1.42000 to 1.42600 @ 20.00 °C | [3] | |

| Flash Point | 156.00 °F (68.89 °C) TCC | [3][4] |

| Vapor Pressure | 0.759000 mm/Hg @ 25.00 °C | [3] |

| Solubility | Insoluble in water; soluble in alcohol, oils, and dipropylene glycol. | [1][2][3] |

| LogP | 3.38 - 3.42 | [1][3][5] |

Safety Information

This compound is considered to have low toxicity with ingestion and skin contact.[1][2] However, it is classified as a skin irritant.[1][2] When heated to decomposition, it can emit acrid smoke and irritating fumes.[1][2]

| Hazard Statement | GHS Code | Source(s) |

| Causes skin irritation | H315 | [1] |

| Causes serious eye irritation | H319 | [1] |

| May cause respiratory irritation | H335 | [1] |

Precautionary Statements: P261, P305+P351+P338[1]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported.

General Synthesis Methods

One common method involves the Darzen's synthesis, where methyl hexyl ketone reacts with ethyl chloroacetate (B1199739) in the presence of sodium ethylate. The resulting ester is then hydrolyzed to the corresponding acid, which is subsequently heated under vacuum to yield this compound.[1][2] Another approach involves heating methoxymethyl hexyl carbinol with either oxalic acid or anhydrous formic acid.[1][2] It can also be prepared from hexanal (B45976) and propionic aldehyde.[1]

Caption: Darzen's Synthesis Workflow for this compound.

Asymmetric Synthesis

The asymmetric synthesis of (+)- or (-)-2-methyloctanal can be achieved via the metalloenamines of chiral alkoxy amines.[8] This method allows for the production of specific enantiomers. The process involves the alkylation of metalloenamines derived from chiral alkoxy amines.[8] For example, the aldimines of (S)-methoxyamines can yield the aldehyde enriched in the R enantiomer.[8]

Caption: Asymmetric Synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.

HPLC Protocol

A reverse-phase (RP) HPLC method can be employed for the separation and analysis of this compound.[5]

-

Column: Newcrom R1 or Newcrom C18[5]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[5]

-

Application: This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[5]

Caption: HPLC Analysis Workflow for this compound.

Applications

This compound is primarily used in the flavor and fragrance industry. It is effective in creating floral and diffusive top notes in perfumes, particularly for lily and muguet scents.[1][2] It also imparts freshness to mimosa and rose fragrances and provides clean, airy top notes to citrus fragrances.[1][2] In flavor compositions, it is used in citrus types, often as a substitute for nonanal, at concentrations of about 1 to 2 ppm in the finished product.[1][2]

References

- 1. 2-METHYL OCTANAL | 7786-29-0 [chemicalbook.com]

- 2. 2-METHYL OCTANAL CAS#: 7786-29-0 [m.chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. 2-methyl octanal, 7786-29-0 [thegoodscentscompany.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. CAS 7786-29-0: this compound | CymitQuimica [cymitquimica.com]

- 7. (S)-2-Methyloctanal | C9H18O | CID 12231515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyloctanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctanal, a branched-chain aldehyde, is a significant molecule in the fields of flavor, fragrance, and chemical synthesis. A thorough understanding of its physicochemical properties is paramount for its effective application, whether in the formulation of consumer products, as a starting material in complex organic synthesis, or in toxicological and metabolic studies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Physicochemical Properties of this compound

The following tables summarize the key quantitative physicochemical data for this compound. These values are essential for predicting its behavior in various matrices, designing purification processes, and ensuring safe handling and storage.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O | [1][2][3] |

| Molecular Weight | 142.24 g/mol | [1][2][3] |

| Appearance | Colorless oily liquid | [2][4] |

| Odor | Floral, rose, lily-like | [2][5] |

| Melting Point | -18°C (estimate) | [2] |

| Boiling Point | 189.85°C (estimate) | [2] |

| Density | 0.82100 to 0.82900 g/cm³ @ 25°C | [6] |

| Refractive Index | 1.42300 @ 14.00°C | [5] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source(s) |

| Solubility in Water | Insoluble | [2][4] |

| Solubility in Organic Solvents | Soluble in alcohol and oils | [2][4] |

| LogP (Octanol-Water Partition Coefficient) | 3.38 | [2][6] |

Table 3: Safety and Handling Properties

| Property | Value | Source(s) |

| Flash Point | 156.00 °F (68.89 °C) (TCC) | [5] |

| Vapor Pressure | 0.759000 mm/Hg @ 25.00 °C | [6] |

| Autoignition Temperature | Not determined | |

| Oral LD50 (rat) | > 5000 mg/kg | [5] |

| Dermal LD50 (rabbit) | > 5000 mg/kg | [5] |

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standardized experimental methodologies. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and common laboratory practices.

Determination of Boiling Point (OECD TG 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.

Methodology: Ebulliometer Method

-

Apparatus: An ebulliometer equipped with a condenser, a thermometer, and a heating mantle is used.

-

Procedure: a. A sample of this compound is placed in the boiling flask of the ebulliometer. b. The liquid is heated, and the temperature is monitored. c. The temperature at which the liquid boils and the vapor temperature remains constant is recorded as the boiling point.

-

Data Analysis: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Determination of Density (OECD TG 109)

Density is the mass of a substance per unit volume.

Methodology: Oscillating U-Tube Method

-

Apparatus: A digital density meter with an oscillating U-tube is employed.

-

Procedure: a. The instrument is calibrated using two substances of known density (e.g., dry air and distilled water). b. A sample of this compound is introduced into the U-tube. c. The instrument measures the oscillation period of the tube filled with the sample, which is related to its density.

-

Data Analysis: The density is calculated by the instrument's software based on the calibration and the measured oscillation period.

Determination of Refractive Index (OECD TG 107)

The refractive index is the ratio of the velocity of light in a vacuum to its velocity in the substance.

Methodology: Refractometer Method

-

Apparatus: An Abbé refractometer with a temperature-controlled prism is used.

-

Procedure: a. The refractometer is calibrated using a standard of known refractive index. b. A few drops of this compound are placed on the prism of the refractometer. c. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. d. The refractive index is read from the instrument's scale.

-

Data Analysis: The measurement is performed at a specified temperature, typically 20°C or 25°C.

Determination of Solubility in Water (OECD TG 105)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology: Flask Method

-

Procedure: a. An excess amount of this compound is added to a known volume of distilled water in a flask. b. The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). c. The mixture is then centrifuged or filtered to separate the undissolved portion. d. The concentration of this compound in the aqueous phase is determined by a suitable analytical method, such as gas chromatography (GC).

-

Data Analysis: The solubility is expressed in grams per liter (g/L) or milligrams per liter (mg/L).

Synthesis and Analysis Workflows

The following diagrams illustrate generalized workflows for the synthesis and analysis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the analysis of this compound using Gas Chromatography.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are essential for researchers and professionals working with this compound. Adherence to standardized methodologies ensures the generation of reliable and reproducible data, which is critical for scientific advancement and product development. The provided workflows offer a logical framework for the synthesis and analytical characterization of this compound.

References

2-Methyloctanal structural formula and isomers

An In-depth Technical Guide to the Structural Formula and Isomers of 2-Methyloctanal

Introduction

This compound, a branched-chain aldehyde, is a significant compound in the fields of flavor, fragrance, and chemical synthesis. Its distinct floral and citrus notes make it a valuable ingredient in perfumery and food industries.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of its structural characteristics and isomeric forms is crucial for its application and for the development of new molecules with desired properties. This guide provides a detailed examination of the structural formula of this compound, its constitutional and stereoisomers, and relevant experimental protocols.

Structural Formula of this compound

This compound is an aliphatic aldehyde with the molecular formula C9H18O.[2] Its structure consists of an eight-carbon chain (octanal) with a methyl group substituted at the second carbon atom. The aldehyde functional group (-CHO) is located at the terminus of the main carbon chain.

Caption: Structural formula of this compound.

Isomers of this compound

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound (C9H18O), both constitutional isomers and stereoisomers exist.

Constitutional Isomers

Constitutional isomers have the same molecular formula but different connectivity of atoms. The molecular formula C9H18O can represent various aldehydes and ketones.[3]

-

Positional Isomers (Aldehydes): The methyl group can be at different positions along the octanal (B89490) chain, or the main chain length can vary. For example, 3-methyloctanal (B3050425) and nonanal (B32974) are constitutional isomers of this compound.[4][5][6]

-

Functional Group Isomers (Ketones): The carbonyl group can be located within the carbon chain, forming a ketone. For example, 2-nonanone (B1664094) is a functional group isomer of this compound.

Caption: Relationship between constitutional isomers of C9H18O.

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This compound possesses a chiral center at the second carbon atom (C2), the carbon to which the methyl group is attached. A chiral center is a carbon atom bonded to four different groups. This chirality gives rise to two stereoisomers that are non-superimposable mirror images of each other, known as enantiomers.[7]

The two enantiomers are designated as (R)-2-methyloctanal and (S)-2-methyloctanal based on the Cahn-Ingold-Prelog priority rules. The general formula for the maximum number of stereoisomers is 2^n, where 'n' is the number of chiral centers.[7][8][9] For this compound, with one chiral center (n=1), there are 2^1 = 2 possible stereoisomers.

Caption: Enantiomeric pair of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various fields.

| Property | Value | Reference |

| Molecular Formula | C9H18O | [2][10] |

| Molecular Weight | 142.24 g/mol | [2][10] |

| Appearance | Colorless oily liquid | [1] |

| Odor | Floral, rose, lily-like | [1] |

| Boiling Point | 189.85°C (estimate) | [1] |

| Melting Point | -18°C (estimate) | [1] |

| Density | 0.82100 to 0.82900 @ 25.00 °C | [11] |

| Refractive Index | 1.42300 @ 14.00 °C | [12] |

| Flash Point | 156.00 °F (68.89 °C) | [12] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [1] |

| LogP | 3.38 | [1][11] |

Experimental Protocols

The analysis and characterization of this compound and its isomers often involve chromatographic and spectroscopic techniques. A common method for its analysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2]

Analysis of this compound by RP-HPLC

This method allows for the separation and quantification of this compound in a sample.

-

Objective: To analyze the purity of this compound or quantify its presence in a mixture.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

UV or Mass Spectrometry (MS) detector

-

Newcrom R1 HPLC column (or equivalent C18 column)[2]

-

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid or formic acid (for MS compatibility).[2]

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Prepare the sample solution by dissolving it in the mobile phase.

-

Set up the HPLC system with the appropriate column and mobile phase composition.

-

Inject the standard solution to determine the retention time and response factor.

-

Inject the sample solution.

-

Monitor the eluent using the detector. The peak corresponding to this compound is identified by its retention time.

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

-

-

Notes: This method is scalable and can be adapted for preparative separation to isolate impurities.[2] It is also suitable for pharmacokinetic studies.[2]

Caption: Workflow for the analysis of this compound by RP-HPLC.

Conclusion

This compound is a valuable aldehyde with a complex isomeric landscape. A comprehensive understanding of its structural formula, the nature of its constitutional and stereoisomers, and its physicochemical properties is fundamental for its effective utilization in research and industry. The analytical methods outlined provide a basis for the quality control and further investigation of this compound. This guide serves as a foundational resource for professionals engaged in chemical synthesis, flavor and fragrance development, and drug discovery.

References

- 1. 2-METHYL OCTANAL | 7786-29-0 [chemicalbook.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nonanal - Wikipedia [en.wikipedia.org]

- 5. Nonanal | C9H18O | CID 31289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nonanal [webbook.nist.gov]

- 7. Stereochemistry [research.cm.utexas.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. (S)-2-Methyloctanal | C9H18O | CID 12231515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. parchem.com [parchem.com]

- 12. 2-methyl octanal, 7786-29-0 [thegoodscentscompany.com]

(S)-2-Methyloctanal IUPAC name and structure

An In-depth Technical Guide to (S)-2-Methyloctanal

Introduction

(S)-2-Methyloctanal is a chiral aliphatic aldehyde that belongs to the class of medium-chain aldehydes.[1] Its stereochemistry and functional group make it a molecule of interest in stereoselective synthesis and potentially in the study of structure-activity relationships in biological systems. This guide provides a comprehensive overview of its chemical identity, synthesis, and physicochemical properties, tailored for researchers and professionals in chemistry and drug development.

Chemical Identity and Structure

The unambiguous identification of (S)-2-Methyloctanal is critical for scientific research. Its nomenclature and structural representation are defined by IUPAC standards.

-

IUPAC Name: (2S)-2-methyloctanal[2]

-

Molecular Formula: C₉H₁₈O[2]

-

Canonical SMILES: CCCCCC--INVALID-LINK--C=O[2]

-

InChI Key: ZKPFRIDJMMOODR-VIFPVBQESA-N[2]

The structure of (S)-2-Methyloctanal consists of an eight-carbon chain (octanal) with a methyl group at the second carbon. The "(S)" designation indicates the specific stereochemical configuration at this chiral center.

Physicochemical Properties

A summary of the key computed physicochemical properties for (S)-2-Methyloctanal is presented below. These properties are essential for predicting its behavior in various chemical and biological environments.

| Property | Value | Reference |

| Molecular Weight | 142.24 g/mol | [2] |

| Exact Mass | 142.135765193 Da | [2] |

| XLogP3-AA (LogP) | 3.3 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 6 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| Complexity | 78.8 | [2] |

Synthesis of (S)-2-Methyloctanal

The stereocontrolled synthesis of (S)-2-Methyloctanal is a key challenge. An established method involves the asymmetric alkylation of a chiral metalloenamine.

Asymmetric Synthesis via Chiral Metalloenamines

An asymmetric synthesis for producing (S)-2-Methyloctanal in enantiomeric excess has been developed.[3] The process utilizes chiral amines derived from amino acids to form chiral aldimines, which are then metalated and alkylated before hydrolysis yields the final product.[3]

-

Preparation of the Chiral Aldimine: A chiral alkoxy amine (derived from an amino acid like (S)-phenylalanine) is reacted with octanal. This reaction typically involves mixing the two reactants in a suitable solvent, often with removal of the water formed.

-

Metalation: The resulting chiral aldimine is then treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., 0°C) in an inert solvent like tetrahydrofuran (B95107) (THF). This step generates a chiral lithioenamine intermediate.

-

Alkylation: The lithioenamine is subsequently alkylated by adding methyl iodide. This reaction is the key stereodetermining step. The mixture is typically stirred for several hours at low temperature.

-

Hydrolysis: The alkylated intermediate is hydrolyzed to yield (S)-2-Methyloctanal. This is often achieved by adding a buffered aqueous solution (e.g., sodium acetate-acetic acid).

-

Purification: The final product is isolated and purified from the reaction mixture using standard techniques such as extraction and distillation.

The enantiomeric excess (ee) of the synthesized (S)-2-Methyloctanal can be determined by converting the aldehyde to the corresponding 2-methyloctanoic acid and analyzing it.[3] Chemical yields for this process have been reported in the range of 34% to 76%, with enantiomeric excesses as high as 58%.[3]

Caption: Workflow for the asymmetric synthesis of (S)-2-Methyloctanal.

Oxidation of (S)-2-Methyloctan-1-ol

An alternative synthetic route involves the oxidation of the corresponding primary alcohol, (S)-2-methyloctan-1-ol. While a specific protocol for this exact substrate is not detailed in the search results, a general and highly effective method for the oxidation of primary alcohols to aldehydes using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst is available and applicable.[4]

-

Setup: A three-necked flask is charged with the primary alcohol ((S)-2-methyloctan-1-ol), TEMPO, dichloromethane (B109758) as the solvent, and an aqueous solution of potassium bromide.

-

Cooling: The vigorously stirred mixture is cooled to between -10°C and 0°C using a salt-ice bath.

-

Oxidant Addition: An aqueous solution of sodium hypochlorite (B82951) (NaOCl), with its pH adjusted to around 9.5, is added dropwise while maintaining the reaction temperature below 15°C.

-

Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to ensure the complete consumption of the starting alcohol.

-

Workup: The organic phase is separated. The aqueous phase is extracted with dichloromethane. The combined organic layers are then washed sequentially with aqueous hydrochloric acid containing potassium iodide (to remove TEMPO), aqueous sodium thiosulfate, and water.

-

Purification: The organic phase is dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed. The crude aldehyde can then be purified by distillation.

Potential Applications and Biological Activity

Flavor and Fragrance

The racemic mixture, 2-methyloctanal, is utilized as a flavor and fragrance agent, noted for its floral-type odor.[5] The specific sensory properties of the (S)-enantiomer are an area for further investigation, as chirality often plays a crucial role in olfaction.

Potential Biological Activity

There is a significant lack of scientific literature specifically detailing the biological activity of (S)-2-Methyloctanal. However, based on the known reactivity of other aliphatic aldehydes, a theoretical framework for its potential biological effects can be proposed.[6]

Aliphatic aldehydes are characterized by their electrophilic aldehyde functional group. This group can react with biological nucleophiles, such as the side chains of amino acids in proteins and nitrogenous bases in DNA, to form covalent adducts.[6] This reactivity is the basis for both the potential therapeutic applications and the toxicity of many aldehydes.[6] Potential, yet unverified, biological activities for (S)-2-Methyloctanal could include:

-

Cytotoxicity: Adduct formation with essential proteins and enzymes can disrupt cellular function and lead to cell death.[6]

-

Inflammatory and Immune Response: Some aldehydes can act as signaling molecules that trigger inflammatory pathways.[6]

-

Antimicrobial Activity: The reactivity of the aldehyde group may allow it to interfere with microbial cellular processes.

It must be emphasized that these are theoretical possibilities based on chemical structure.[6] Rigorous experimental investigation, starting with in vitro cytotoxicity and antimicrobial assays, is required to determine the actual biological profile of (S)-2-Methyloctanal.

Conclusion

(S)-2-Methyloctanal is a chiral aldehyde whose properties are primarily defined by its stereocenter and reactive carbonyl group. While methods for its asymmetric synthesis exist, providing access to enantiomerically enriched material, its biological role remains largely unexplored. The information presented in this guide, particularly the detailed synthetic protocols and physicochemical data, serves as a valuable resource for researchers aiming to synthesize, study, and potentially harness the unique properties of this molecule in drug development and other scientific disciplines. Future research should focus on elucidating its specific biological activities to understand its potential as a therapeutic agent or a toxicological concern.

References

- 1. Showing Compound this compound (FDB008345) - FooDB [foodb.ca]

- 2. (S)-2-Methyloctanal | C9H18O | CID 12231515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eclass.uoa.gr [eclass.uoa.gr]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-methyl octanal, 7786-29-0 [thegoodscentscompany.com]

- 6. benchchem.com [benchchem.com]

The Enigmatic Presence of 2-Methyloctanal in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctanal, a branched-chain aldehyde, is a volatile organic compound (VOC) that contributes to the aromatic profiles of certain natural products. While the presence of a vast array of aldehydes in the plant kingdom is well-documented, the specific natural occurrence of this compound remains a subject of limited investigation. This technical guide provides a comprehensive overview of the current knowledge regarding this compound in plants, including its reported presence, a proposed biosynthetic pathway, and detailed experimental protocols for its identification and quantification. The information presented herein is intended to serve as a foundational resource for researchers in phytochemistry, chemical ecology, and drug discovery.

Data Presentation: Reported Natural Occurrence

The identification and quantification of this compound in plant species are not widely reported in peer-reviewed literature. However, industry resources indicate its presence as a minor constituent in the essential oil of Yarrow. Further academic research is required to validate and quantify its presence in this and other plant species.

| Plant Species | Common Name | Plant Part | Reported Presence of this compound | Reference |

| Achillea millefolium | Yarrow | Flower heads | Component of essential oil | [1] |

Note: The presence of this compound in Achillea millefolium is based on industry data, and peer-reviewed quantitative studies are needed for confirmation.

Proposed Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known biosynthesis of other C9 and branched-chain aldehydes, a plausible pathway can be proposed. This pathway likely originates from the oxidation of fatty acids.

The proposed pathway involves the following key steps:

-

Lipoxygenase (LOX) Action: The pathway is initiated by the action of lipoxygenase on a C18 polyunsaturated fatty acid, such as linoleic acid.

-

Hydroperoxide Lyase (HPL) Cleavage: The resulting hydroperoxide is then cleaved by a hydroperoxide lyase to produce a C9 aldehyde.

-

Methyl Branch Insertion: The introduction of the methyl group at the second position could potentially occur through the involvement of a methyltransferase utilizing a methyl donor like S-adenosyl-L-methionine (SAM). The timing and specific enzyme for this step require further investigation. It is also possible that a branched-chain fatty acid serves as the initial substrate.

Experimental Protocols

The identification and quantification of this compound in plant matrices require sensitive and specific analytical techniques. The following protocols are standard methods for the analysis of plant volatile compounds.

Extraction of Volatile Compounds

a) Headspace Solid-Phase Microextraction (HS-SPME)

This is a solvent-free method ideal for sampling volatile compounds from a plant matrix.

-

Principle: A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the plant sample. Volatile analytes partition onto the fiber and are subsequently desorbed into the injector of a gas chromatograph.

-

Apparatus: SPME fiber holder, SPME fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB), vials with septa, heating block or water bath.

-

Procedure:

-

Weigh a known amount of fresh or dried plant material into a vial.

-

Seal the vial with a septum cap.

-

Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) to facilitate the release of volatiles.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes).

-

Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

-

b) Steam Distillation

A classic method for extracting essential oils.

-

Principle: Steam is passed through the plant material, causing volatile compounds to vaporize. The mixture of steam and volatiles is then condensed, and the essential oil is separated from the aqueous phase.

-

Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

-

Procedure:

-

Place a known amount of plant material in a round-bottom flask with water.

-

Connect the flask to the Clevenger apparatus and condenser.

-

Heat the flask to generate steam, which will pass through the plant material.

-

Continue the distillation for a set period (e.g., 2-4 hours).

-

Collect the essential oil from the collection arm of the Clevenger apparatus.

-

Dry the collected oil over anhydrous sodium sulfate.

-

Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold standard for the identification and quantification of volatile compounds.

-

Principle: The extracted volatile compounds are separated based on their boiling points and polarity in a gas chromatograph. The separated compounds then enter a mass spectrometer, which fragments the molecules and provides a unique mass spectrum for identification.

-

Apparatus: Gas chromatograph coupled with a mass spectrometer (GC-MS), capillary column (e.g., DB-5ms, HP-5ms), helium carrier gas.

-

Procedure:

-

Injection: Introduce the extracted sample (via SPME desorption or liquid injection of the essential oil) into the GC injector.

-

Separation: Program the GC oven with a suitable temperature gradient to separate the compounds on the capillary column.

-

Detection: The mass spectrometer is operated in electron ionization (EI) mode. Data is collected in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST, Wiley).

-

Quantification: Prepare a calibration curve using a certified standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve. An internal standard (e.g., a non-native alkane) should be used for improved accuracy.

-

Conclusion

The natural occurrence of this compound in plants is an area that warrants further scientific exploration. While its presence has been suggested in Yarrow essential oil, detailed quantitative studies are lacking. The proposed biosynthetic pathway provides a theoretical framework for future research into the enzymatic processes leading to its formation. The experimental protocols outlined in this guide offer robust methodologies for researchers to investigate the presence and concentration of this and other volatile compounds in diverse plant species. Such studies will not only enhance our understanding of plant secondary metabolism but may also unveil novel bioactive compounds with potential applications in the pharmaceutical and flavor/fragrance industries.

References

Biosynthesis of Branched-Chain Aldehydes in Essential Oils: A Technical Guide

Abstract

Branched-chain aldehydes, such as isovaleraldehyde (B47997) and isobutyraldehyde (B47883), are significant contributors to the characteristic aroma profiles of many essential oils. Their biosynthesis in plants is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine. This technical guide provides an in-depth exploration of the core biosynthetic pathways, enzymatic reactions, and regulatory mechanisms governing the formation of these volatile compounds. Detailed experimental protocols for the quantification of branched-chain aldehydes, enzyme activity assays, and gene expression analysis are presented to support researchers, scientists, and drug development professionals in this field. Furthermore, this guide summarizes the available quantitative data and utilizes visualizations to illustrate key metabolic and experimental workflows.

Introduction

Essential oils, the concentrated hydrophobic liquids containing volatile aroma compounds from plants, are valued for their distinctive fragrances and flavors. Among the myriad of constituents, short-chain branched aldehydes, including 2-methylpropanal (isobutyraldehyde) and 3-methylbutanal (B7770604) (isovaleraldehyde), play a crucial role in defining the sensory properties of many of these oils.[1][2] These compounds are derived from the catabolism of the essential amino acids valine and leucine, respectively. Understanding the biosynthetic pathways of these aldehydes is critical for applications in the flavor and fragrance industry, as well as for metabolic engineering of aromatic plants to enhance desired scent profiles.

This guide will dissect the biochemical journey from precursor amino acids to the final aldehyde products, detail the enzymes catalyzing these transformations, and discuss the regulation of this metabolic route.

The Core Biosynthetic Pathway: Branched-Chain Amino Acid Catabolism

The primary route for the formation of branched-chain aldehydes in plants is through the catabolism of BCAAs.[3] This pathway is initiated in the mitochondria and involves a series of enzymatic steps.

Transamination of Branched-Chain Amino Acids

The first committed step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs) . In this reaction, the amino group from a BCAA (valine, leucine, or isoleucine) is transferred to an α-keto acid, typically α-ketoglutarate, to form glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA).[4]

-

Valine is converted to α-ketoisovalerate (KIV) .

-

Leucine is converted to α-ketoisocaproate (KIC) .

-

Isoleucine is converted to α-keto-β-methylvalerate (KMV) .

Plant genomes encode multiple BCAT isoforms that are localized in different cellular compartments, including the mitochondria and chloroplasts, suggesting distinct roles in BCAA synthesis and catabolism.[4]

Formation of Branched-Chain Aldehydes

Following transamination, the BCKAs undergo decarboxylation to form the corresponding branched-chain aldehydes. This step is a critical juncture that can lead to different metabolic fates.

The canonical pathway for BCKA catabolism involves the branched-chain α-keto acid dehydrogenase complex (BCKDC) , a large multi-enzyme complex located in the mitochondria.[5] BCKDC catalyzes the irreversible oxidative decarboxylation of BCKAs to their respective acyl-CoA derivatives.[5]

However, for the direct production of volatile aldehydes that contribute to essential oils, a simple decarboxylation step is required. While the BCKDC is well-characterized for its role in producing acyl-CoAs for energy production, the specific enzyme responsible for the direct conversion of BCKAs to aldehydes in the context of essential oil biosynthesis in plants is less clearly defined. It is proposed that a branched-chain α-keto acid decarboxylase may catalyze this reaction, similar to the Ehrlich pathway observed in yeast. This enzyme would remove the carboxyl group from the BCKA without the addition of coenzyme A.

-

α-Ketoisovalerate (KIV) is decarboxylated to 2-methylpropanal (isobutyraldehyde) .

-

α-Ketoisocaproate (KIC) is decarboxylated to 3-methylbutanal (isovaleraldehyde) .

-

α-Keto-β-methylvalerate (KMV) is decarboxylated to 2-methylbutanal .

Further research is needed to fully characterize the specific decarboxylases involved in this step in various aromatic plants.

Regulation of Biosynthesis

The biosynthesis of branched-chain aldehydes is a tightly regulated process, influenced by developmental cues and environmental factors. The expression of genes involved in BCAA catabolism, including those encoding BCAT and subunits of the BCKDC, is often coordinated.[5] Studies in Arabidopsis thaliana have shown that the expression of these genes can be influenced by the circadian clock and light, with higher expression levels observed during the night.[6] This suggests a link between energy status and the catabolism of BCAAs, which can serve as alternative respiratory substrates in the dark.[6] Further research is required to elucidate the specific transcription factors and signaling pathways that modulate the expression of these biosynthetic genes in aromatic plants.

Quantitative Data of Branched-Chain Aldehydes in Essential Oils

The concentration of branched-chain aldehydes can vary significantly among different essential oils, contributing to their unique aromatic profiles. The following table summarizes the reported concentrations of isobutyraldehyde (2-methylpropanal) and isovaleraldehyde (3-methylbutanal) in selected essential oils.

| Essential Oil | Plant Species | 2-Methylpropanal (%) | 3-Methylbutanal (%) | Reference |

| Sweet Orange | Citrus sinensis | 0.01 - 0.1 | 0.01 - 0.05 | [7][8][9] |

| Peppermint | Mentha x piperita | Trace | Trace | [3][5][6][10][11] |

| Black Truffle | Tuber melanosporum | Present | Present | [12] |

Note: "Trace" indicates the compound was detected but at a very low concentration, often below the limit of quantification in the cited studies. Data is compiled from multiple sources and may vary depending on the plant variety, growing conditions, and extraction method.

Experimental Protocols

Quantification of Branched-Chain Aldehydes by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the analysis of volatile compounds in essential oils.

Objective: To quantify the concentration of isobutyraldehyde and isovaleraldehyde in an essential oil sample.

Materials:

-

Essential oil sample

-

Internal standard (e.g., 2-methylpentanal)

-

Solvent (e.g., hexane (B92381), GC grade)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the internal standard in hexane (e.g., 1000 ppm).

-

Accurately weigh a known amount of the essential oil (e.g., 10 mg) into a vial.

-

Add a precise volume of the internal standard stock solution.

-

Dilute the sample with hexane to a final volume (e.g., 1 mL).

-

-

Calibration Curve:

-

Prepare a series of calibration standards containing known concentrations of isobutyraldehyde and isovaleraldehyde and a fixed concentration of the internal standard in hexane.

-

-

GC-MS Analysis:

-

Inject 1 µL of the prepared sample and each calibration standard into the GC-MS.

-

GC Conditions (Example):

-

Injector temperature: 250°C

-

Oven program: Start at 40°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ion source temperature: 230°C

-

Scan mode: Full scan (e.g., m/z 35-350) or selected ion monitoring (SIM) for higher sensitivity, monitoring characteristic ions for each compound.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to isobutyraldehyde, isovaleraldehyde, and the internal standard based on their retention times and mass spectra.

-

Integrate the peak areas for each compound.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Determine the concentration of the aldehydes in the essential oil sample using the calibration curve.

-

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Enzyme Assay

This spectrophotometric assay measures the activity of the BCKDC by monitoring the reduction of NAD⁺ to NADH.

Objective: To determine the activity of the BCKDC in plant mitochondrial extracts.

Materials:

-

Plant tissue (e.g., leaves)

-

Mitochondria isolation buffer

-

Assay buffer (containing cofactors such as CoA, TPP, and NAD⁺)

-

Substrate (e.g., α-ketoisovalerate)

-

Spectrophotometer

Procedure:

-

Mitochondria Isolation:

-

Homogenize fresh plant tissue in ice-cold isolation buffer.

-

Filter and centrifuge the homogenate to pellet the mitochondria.

-

Resuspend the mitochondrial pellet in a suitable buffer.

-

-

Enzyme Assay:

-

In a cuvette, combine the assay buffer and the mitochondrial extract.

-

Initiate the reaction by adding the BCKA substrate.

-

Immediately monitor the increase in absorbance at 340 nm (the absorbance maximum for NADH) over time.

-

-

Data Analysis:

-

Calculate the rate of NADH production using the Beer-Lambert law (Extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

-

Express the enzyme activity in units such as nmol NADH/min/mg protein.

-

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the transcript levels of genes involved in branched-chain aldehyde biosynthesis.

Objective: To quantify the expression of a target gene (e.g., a BCAT or BCKDC subunit gene) in a plant tissue.

Materials:

-

Plant tissue

-

RNA extraction kit

-

Reverse transcriptase kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Extract total RNA from the plant tissue using a suitable kit.

-

Assess RNA quality and quantity.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

-

-

qPCR:

-

Prepare a qPCR reaction mix containing the cDNA template, qPCR master mix, and forward and reverse primers for the target gene and a reference gene (for normalization).

-

Perform the qPCR reaction using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative expression of the target gene using a method such as the 2-ΔΔCt method.

-

Conclusion

The biosynthesis of branched-chain aldehydes in essential oils is a fascinating and complex process rooted in the fundamental metabolism of branched-chain amino acids. While the initial steps of transamination are well-understood, further research is needed to fully elucidate the specific enzymatic machinery responsible for the final decarboxylation to these potent aroma compounds in plants. The protocols and data presented in this guide provide a solid foundation for researchers to explore this area further, with the ultimate goal of understanding and manipulating the production of these valuable volatile molecules in aromatic plants. The continued investigation into the regulatory networks governing this pathway will undoubtedly open new avenues for the targeted enhancement of desirable flavor and fragrance profiles in a variety of plant species.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Methylbutanal;2-methylpropanal | C9H18O2 | CID 88158441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aensiweb.com [aensiweb.com]

- 4. mdpi.com [mdpi.com]

- 5. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Volatile Compounds of Mentha piperita and Lavandula multifida and Investigation of Their Antibacterial, Antioxidant, and Antidiabetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Correspondence between the Compositional and Aromatic Diversity of Leaf and Fruit Essential Oils and the Pomological Diversity of 43 Sweet Oranges (Citrus x aurantium var sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Volatile Compounds in Citrus Essential Oils: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Truffle - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Spectroscopic Data of 2-Methyloctanal

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Methyloctanal. These predictions are derived from typical values for similar aliphatic aldehydes and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CHO) | 9.6 - 9.8 | Doublet | ~2-3 |

| H-2 | 2.2 - 2.4 | Multiplet | - |

| CH₃ (at C2) | 1.0 - 1.2 | Doublet | ~7 |

| CH₂ (alkyl chain) | 1.2 - 1.6 | Multiplet | - |

| CH₃ (terminal) | 0.8 - 1.0 | Triplet | ~7 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (CHO) | 200 - 205 |

| C-2 | 45 - 55 |

| CH₃ (at C2) | 10 - 20 |

| Alkyl Chain Carbons | 20 - 40 |

| Terminal CH₃ | ~14 |

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1720 - 1740 | Strong |

| C-H (Aldehyde) | ~2720 and ~2820 | Medium, Sharp |

| C-H (Alkyl) | 2850 - 2960 | Strong |

| CH₂ Bend | ~1465 | Medium |

| CH₃ Bend | ~1375 | Medium |

Table 4: Predicted Major Mass Spectrometry (MS) Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 142 | [C₉H₁₈O]⁺ | Molecular Ion (M⁺) |

| 113 | [M - CHO]⁺ | Loss of the formyl radical |

| 85 | [M - C₄H₉]⁺ | Cleavage of the alkyl chain |

| 71 | [C₅H₁₁]⁺ | Cleavage of the alkyl chain |

| 57 | [C₄H₉]⁺ | McLafferty rearrangement product |

| 43 | [C₃H₇]⁺ | Alpha-cleavage |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon standardized experimental procedures. The following are generalized protocols for obtaining NMR, IR, and MS data for a liquid sample like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

¹H NMR Acquisition: The spectrum is acquired on a 300-500 MHz NMR spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrum is acquired on the same instrument, typically with proton decoupling. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is used to ensure quantitative data.

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, the easiest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

2.3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced directly via a heated probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a molecular ion peak.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected to generate the mass spectrum.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Researchers can use this information to aid in the identification and structural elucidation of this and related molecules.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methyloctanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-methyloctanal. Due to the limited availability of experimental spectra in public databases, this analysis is based on predicted data generated from validated computational models. This document offers a detailed interpretation of the predicted spectra, standardized experimental protocols for sample analysis, and visual aids to facilitate understanding of the molecular structure and analytical workflows.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These tables provide the assigned chemical shifts (δ), multiplicities, coupling constants (J), and integration values that are crucial for structural elucidation.

Predicted ¹H NMR Data of this compound

The proton NMR spectrum of this compound is characterized by a downfield aldehyde proton, a methine proton at the chiral center, and a series of overlapping methylene (B1212753) and methyl signals corresponding to the alkyl chain.

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 9.61 | Doublet | 2.5 | 1H | Aldehyde H |

| 2 | 2.35 | Multiplet | - | 1H | C2-H |

| 3 | 1.45 | Multiplet | - | 2H | C3-H₂ |

| 4 | 1.28 | Multiplet | - | 2H | C4-H₂ |

| 5 | 1.28 | Multiplet | - | 2H | C5-H₂ |

| 6 | 1.28 | Multiplet | - | 2H | C6-H₂ |

| 7 | 1.28 | Multiplet | - | 2H | C7-H₂ |

| 8 | 0.88 | Triplet | 7.0 | 3H | C8-H₃ |

| 9 | 1.05 | Doublet | 7.0 | 3H | C2-CH₃ |

Predicted ¹³C NMR Data of this compound

The carbon NMR spectrum is distinguished by the carbonyl carbon of the aldehyde group, which exhibits the largest chemical shift. The other carbon signals appear in the aliphatic region of the spectrum.

| Atom Number | Chemical Shift (δ, ppm) | Assignment |

| 1 | 205.2 | Aldehyde C=O |

| 2 | 49.8 | C2 |

| 3 | 32.0 | C3 |

| 4 | 29.4 | C4 |

| 5 | 29.2 | C5 |

| 6 | 26.8 | C6 |

| 7 | 22.6 | C7 |

| 8 | 14.1 | C8 |

| 9 | 13.5 | C2-CH₃ |

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the atom numbering system used for the NMR spectral assignments in the tables above.

Experimental Protocols for NMR Analysis

The following are detailed protocols for the acquisition of ¹H and ¹³C NMR spectra of liquid aldehydes like this compound.

Sample Preparation

-

Sample Purity : Ensure the analyte is of high purity to avoid spectral overlap from impurities.

-

Solvent Selection : Choose a deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Concentration :

-

For ¹H NMR, prepare a solution with a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent.

-

For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solvent for accurate chemical shift calibration (0 ppm).

-

Sample Filtration : To ensure a homogeneous magnetic field, filter the final solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

Labeling : Clearly label the NMR tube with the sample identification.

¹H NMR Spectroscopy Parameters

-

Spectrometer Frequency : 400 MHz or higher for better resolution.

-

Pulse Program : A standard single-pulse experiment (e.g., zg30).

-

Spectral Width : Approximately 12-16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16 scans are typically sufficient for a sample of this concentration.

-

Temperature : 298 K (25 °C).

¹³C NMR Spectroscopy Parameters

-

Spectrometer Frequency : 100 MHz or higher (corresponding to the proton frequency).

-

Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width : Approximately 220-240 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more scans may be necessary depending on the sample concentration.

-

Temperature : 298 K (25 °C).

NMR Analysis Workflow

The logical flow from sample preparation to final structural elucidation is a critical aspect of NMR spectroscopy. The following diagram outlines this general workflow.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Methyloctanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-methyloctanal. Due to the limited availability of a publicly accessible, experimentally derived mass spectrum for this compound, this guide presents a predictive pattern based on established fragmentation mechanisms of branched-chain aldehydes and data from structurally similar compounds. This information is crucial for the identification and characterization of this compound in complex matrices, a compound of interest in flavor, fragrance, and metabolic research.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound (C₉H₁₈O, molecular weight: 142.24 g/mol ) is anticipated to be characterized by several key fragmentation pathways common to aliphatic aldehydes. These include α-cleavage, β-cleavage, and the McLafferty rearrangement. The molecular ion peak ([M]⁺˙) at m/z 142 is expected to be of low abundance or potentially absent, which is a common characteristic of long-chain aliphatic aldehydes.

Primary Fragmentation Pathways

The principal fragmentation routes for this compound under electron ionization are:

-

α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this can result in the loss of a hydrogen radical to form the [M-1]⁺ ion (m/z 141) or, more significantly, the loss of the C₇H₁₅ alkyl radical to form the characteristic acylium ion [CH(CH₃)CHO]⁺ at m/z 57.

-

β-Cleavage: Cleavage of the bond at the β-position to the carbonyl group is also a prominent fragmentation pathway. In the case of this compound, this would lead to the loss of a hexyl radical (C₆H₁₃) resulting in a fragment at m/z 57.

-

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen. In this compound, a γ-hydrogen is transferred to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral alkene (in this case, propene, C₃H₆) and the formation of a radical cation at m/z 100. A subsequent McLafferty rearrangement can also occur.

-

Alkyl Chain Fragmentation: The aliphatic chain can also undergo fragmentation, leading to a series of hydrocarbon fragments, typically separated by 14 Da (CH₂).

Tabulated Predicted Fragmentation Data

The following table summarizes the predicted major fragments for this compound, their corresponding mass-to-charge ratios (m/z), and the likely fragmentation mechanism. The relative abundance is a qualitative prediction based on the stability of the resulting ions and patterns observed in homologous aldehydes.

| m/z | Predicted Relative Abundance | Proposed Fragment Ion | Fragmentation Pathway |

| 41 | Moderate | [C₃H₅]⁺ | Alkyl chain fragmentation |

| 43 | High | [C₃H₇]⁺ | Alkyl chain fragmentation |

| 57 | High (likely base peak) | [C₄H₉]⁺ / [CH(CH₃)CHO]⁺ | α-cleavage, β-cleavage |

| 71 | Moderate | [C₅H₁₁]⁺ | Alkyl chain fragmentation |

| 85 | Low-Moderate | [C₆H₁₃]⁺ | Alkyl chain fragmentation |

| 100 | Moderate | [C₅H₈O]⁺˙ | McLafferty Rearrangement |

| 113 | Low | [M-C₂H₅]⁺ | Alkyl chain fragmentation |

| 142 | Very Low / Absent | [C₉H₁₈O]⁺˙ | Molecular Ion |

Experimental Protocols for GC-MS Analysis

The analysis of volatile aldehydes like this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol provides a standard methodology.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

-

Sample Aliquoting: Place 1-5 mL of the liquid sample (or a known weight of a solid sample suspended in a suitable solvent) into a 20 mL headspace vial.

-

Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a homologous aldehyde not present in the sample).

-

Matrix Modification (Optional): For aqueous samples, add NaCl to saturation to increase the ionic strength and promote the partitioning of the analyte into the headspace.

-

Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15-30 minutes) to allow the analytes to equilibrate between the sample and the headspace.

-

Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 20 minutes) to adsorb the volatile compounds.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: A non-polar or medium-polarity column is suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection: The SPME fiber is inserted into the GC inlet for thermal desorption.

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless for a duration of 1-2 minutes.

-

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mass Scan Range: m/z 35-400

-

Visualization of Fragmentation Pathways

The following diagrams illustrate the key fragmentation mechanisms of this compound.

Caption: Primary fragmentation pathways of this compound.

Olfactory Properties of 2-Methyloctanal and its Enantiomers: An In-depth Technical Guide

Abstract

This technical guide provides a detailed examination of the olfactory properties associated with the chiral aldehyde 2-methyloctanal. A comprehensive review of the scientific literature reveals a significant gap in publicly available quantitative sensory data specifically characterizing the individual (R)- and (S)-enantiomers of this compound. The racemic mixture is generally described as having a floral, rosy, and lily-like scent. To fulfill the need for a comparative analysis of enantiomeric odor properties as mandated for this guide, this document will use carvone (B1668592) —a well-documented chiral terpenoid—as a case study. Carvone provides a classic and thoroughly researched example of how stereochemistry profoundly influences olfactory perception, both in quality and intensity. This guide will detail the known properties of racemic this compound and then present a comprehensive analysis of the carvone enantiomers, including quantitative olfactory data, detailed experimental protocols for sensory analysis, and the underlying biochemical pathways of olfaction.

Introduction to this compound and Olfactory Chirality

This compound (C₉H₁₈O) is an aliphatic aldehyde containing a chiral center at the second carbon position. This chirality gives rise to two non-superimposable mirror-image stereoisomers, or enantiomers: (R)-2-methyloctanal and (S)-2-methyloctanal. While possessing identical physical and chemical properties in an achiral environment, enantiomers can interact differently with the chiral environment of biological systems, including the olfactory receptors in the human nose.

The phenomenon of chiral recognition in olfaction is of significant interest to the flavor, fragrance, and pharmaceutical industries. The distinct olfactory perceptions of enantiomers can range from subtle differences in scent profile to entirely different odor characters. For the racemic mixture of this compound, the odor is generally characterized as floral, with notes of rose and lily of the valley. However, specific descriptors and, critically, the odor detection thresholds for the individual (R) and (S) enantiomers are not well-documented in peer-reviewed literature.

To illustrate the principles of chiral perception with concrete data, this guide will use the enantiomers of carvone as a proxy. (R)-(-)-carvone and (S)-(+)-carvone are famous for their starkly different aromas—spearmint and caraway, respectively—making them an ideal model for this technical analysis.[1][2]

Synthesis and Enantiomeric Separation

The generation of enantiomerically pure samples is a prerequisite for accurate sensory analysis. Methodologies for the asymmetric synthesis and chiral separation of aldehydes are critical in this field.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. Early methods for synthesizing this compound enantiomers involved the use of chiral amines derived from amino acids to create chiral metalloenamines. These intermediates would then be alkylated, followed by hydrolysis to yield the desired aldehyde with a reported enantiomeric excess of up to 58%. More contemporary approaches often employ organocatalysis or metal-catalyzed hydrogenations to achieve higher enantioselectivity.

Chiral Separation

For separating a racemic mixture, chiral chromatography is the most common and effective technique. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase (CSP) can resolve the enantiomers. Polysaccharide-based CSPs are frequently successful for a wide range of chiral compounds. The separation relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector in the stationary phase.

Below is a generalized workflow for the analysis of chiral odorants.

Quantitative Olfactory Data (Case Study: Carvone)

Due to the absence of specific data for this compound enantiomers, this section presents quantitative data for the well-characterized enantiomers of carvone. Odor detection thresholds can vary between studies due to methodological differences, panelist sensitivity, and the medium used (air or water).[3]

| Enantiomer | IUPAC Name | Odor Descriptor | Odor Threshold (in air) | Reference(s) |

| (R)-(-)-Carvone | (5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one | Spearmint, sweet, fresh herbal[1][3] | 2 - 43 ppb | [3] |

| (S)-(+)-Carvone | (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one | Caraway, spicy, rye, fresh herbal[1][3] | 85 - 600 ppb | [3] |

Mechanism of Olfactory Perception

The perception of odor begins with the interaction of a volatile molecule with Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), and their activation initiates a downstream signaling cascade. The stereospecificity of odor perception arises because these protein receptors are themselves chiral, being composed of L-amino acids. This chirality allows them to bind preferentially with one enantiomer over the other, leading to a differential neural response.

The signal transduction pathway is as follows:

-

Binding: An odorant molecule (e.g., an enantiomer of this compound or carvone) binds to a specific OR.

-

G-Protein Activation: This binding activates the associated G-protein, Gαolf.

-

Adenylyl Cyclase Activation: Gαolf stimulates the enzyme adenylyl cyclase III.

-

cAMP Production: Adenylyl cyclase III converts ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows an influx of Na⁺ and Ca²⁺ ions, causing the neuron to depolarize. This initial depolarization is amplified by a subsequent Ca²⁺-activated Cl⁻ efflux.

-

Signal Transmission: If the depolarization reaches a threshold, an action potential is generated and transmitted along the axon to the olfactory bulb in the brain, where the signal is further processed.